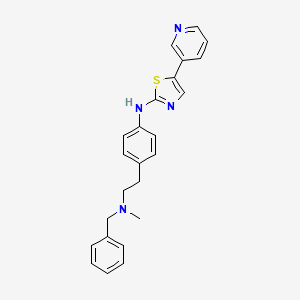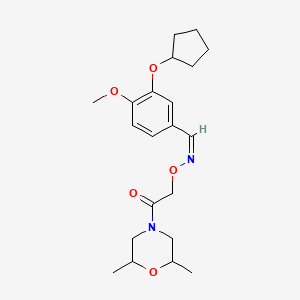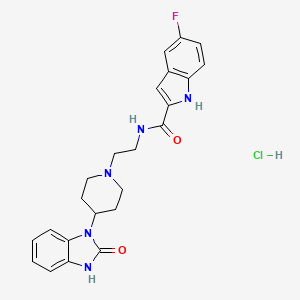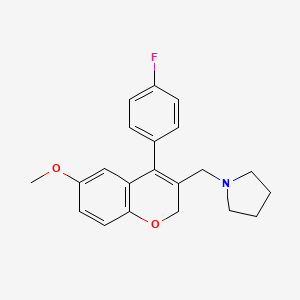
AX-024
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AX-024 是一种新型化学化合物,作为 T 细胞受体 (TCR)-Nck 互作的口服抑制剂。 它选择性地抑制由 TCR 刺激触发的 T 细胞活化,其 IC50 值约为 1 nM 。 This compound 通过特异性靶向 SH3 结构域有效调节细胞信号传导,并展现出低急性毒性、高效力和优异选择性等理想特性 。
科学研究应用
AX-024 具有广泛的科学研究应用,包括:
化学: This compound 用作研究蛋白质-蛋白质相互作用(特别是 TCR-Nck 相互作用)和研究细胞信号通路调节的工具化合物.
生物学: 在生物学研究中,this compound 用于研究 T 细胞活化及其在免疫反应中的作用。
作用机制
AX-024 的主要作用机制是选择性抑制由 TCR 刺激触发的 T 细胞活化。this compound 特异性靶向 Nck 蛋白的 SH3 结构域,阻止其与 TCR 相互作用。 这种 TCR-Nck 相互作用的破坏导致抑制参与 T 细胞活化的下游信号通路 。 This compound 有效降低了白介素-6、肿瘤坏死因子-α、干扰素-γ、白介素-10 和白介素-17A 等细胞因子的产生 .
准备方法
AX-024 的合成路线和反应条件涉及使用先进的有机合成技术。this compound 的制备通常包括以下步骤:
中间体合成: 第一步涉及通过各种有机反应(如亲核取代、氧化和还原)合成中间体。
This compound 的形成: 然后,中间体经受进一步反应,包括环化和官能团修饰,以形成最终的 this compound 化合物。
This compound 的工业生产方法涉及将实验室合成程序扩大规模,以生产大量化合物。这包括优化反应条件、使用工业级试剂和采用大规模纯化技术。
化学反应分析
AX-024 经历各种类型的化学反应,包括:
氧化: this compound 在氧化剂的存在下会发生氧化反应,导致形成氧化衍生物。
还原: this compound 的还原反应可以使用还原剂进行,以生成化合物的还原形式。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂和卤代烷等取代试剂。这些反应形成的主要产物取决于所使用的具体试剂和条件。
相似化合物的比较
AX-024 在以高效力和选择性选择性抑制 TCR-Nck 相互作用方面是独一无二的。类似的化合物包括:
AX-000: 一种早期的化合物,它也靶向 TCR-Nck 相互作用,但效力明显低于 this compound.
AX-158: 由 Artax Biopharma 开发的一种临床先导化合物,它也靶向 TCR-Nck 相互作用,并用于治疗自身免疫性疾病.
This compound 因其高效力、低急性毒性和优异选择性而脱颖而出,使其成为科学研究和潜在治疗应用中的宝贵工具 .
属性
IUPAC Name |
1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO2/c1-24-18-8-9-20-19(12-18)21(15-4-6-17(22)7-5-15)16(14-25-20)13-23-10-2-3-11-23/h4-9,12H,2-3,10-11,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMKGVRPILDZML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)CN4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the proposed mechanism of action for AX-024?
A1: this compound was initially proposed to inhibit T cell activation by disrupting the interaction between the CD3ε subunit of the T cell receptor (TCR) and the adapter protein Nck. [, ] This interaction is believed to be important for amplifying TCR signaling. []
Q2: How does this compound affect T cell signaling according to the initial studies?
A2: Early studies suggested that this compound inhibits TCR signaling by binding to the SH3.1 domain of Nck, preventing its recruitment to the TCR and subsequent downstream signaling events. [, ] This was supported by observations of reduced ZAP-70 phosphorylation, a key early TCR signaling event, in the presence of this compound. []
Q3: Were there any conflicting findings regarding the mechanism of action of this compound?
A3: Yes, subsequent research challenged the initial findings. Richter et al. found that this compound did not significantly affect ZAP-70 phosphorylation and did not observe a direct interaction between this compound and the Nck-SH3.1 domain using various biophysical techniques. []
Q4: What is the current understanding of this compound's mechanism of action?
A4: While this compound has been shown to reduce T cell proliferation, especially under weak TCR stimulation conditions, [] its exact mechanism of action remains to be fully elucidated. The interaction with Nck-SH3.1 has been challenged, and further research is needed to identify its specific targets in T cells. []
Q5: What is the significance of studying this compound's mechanism of action?
A5: Understanding this compound's precise mechanism of action is crucial for developing it as a potential therapeutic agent for autoimmune and inflammatory diseases. [] Identifying its specific targets will enable the development of more potent and selective inhibitors with improved efficacy and safety profiles.
Q6: Has this compound shown any promising results in in vivo models?
A6: One study demonstrated that this compound administration in a mouse model of intracerebral hemorrhage (ICH) significantly inhibited TCR activation in brain-infiltrating T cells, reduced pro-inflammatory cytokine expression, and improved long-term neurological function. [] This suggests a potential therapeutic benefit of this compound in neurological conditions involving T cell activation.
Q7: Are there any other potential applications for this compound being investigated?
A7: Research suggests a role for this compound in preventing endothelial activation, a key early event in atherosclerosis development. [] Studies using endothelial-specific Nck1 knockout mice showed reduced atherosclerotic lesion burden, supporting the potential of targeting Nck1, possibly through this compound, for atherosclerosis treatment. []
Q8: What is the current status of this compound in terms of clinical development?
A8: One abstract mentions that this compound is being tested in clinical trials, [] but no further details about specific trials or their current status are provided.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
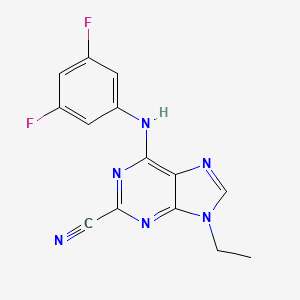

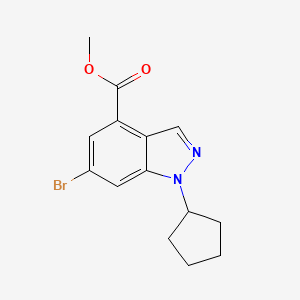
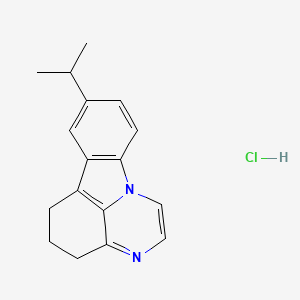
![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)
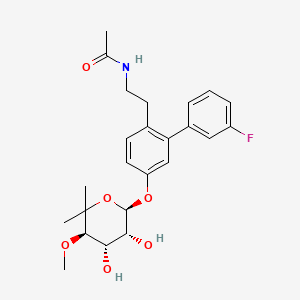
![Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate](/img/structure/B560481.png)
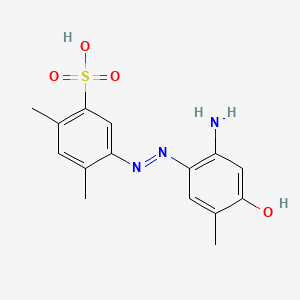
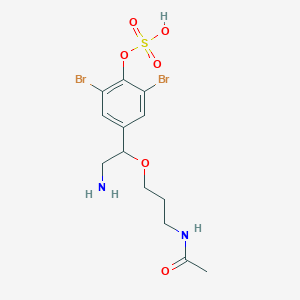
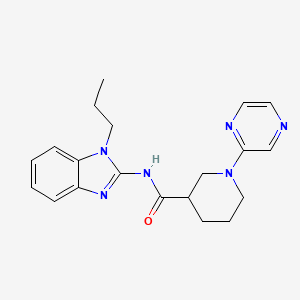
![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)
